(Z)-indol-3-ylacetaldoxime
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Overview
Description
(Z)-indol-3-ylacetaldehyde oxime is an indol-3-ylacetaldehyde oxime in which the oxime moiety has Z configuration.
Scientific Research Applications
Plant Defense and Auxin Formation
(Z)-indol-3-ylacetaldoxime, produced by the maize cytochrome P450 CYP79A61, is implicated in plant defense mechanisms. When maize leaves are subjected to simulated herbivory, an increase in this compound concentration is observed, suggesting its role in deterring insect herbivores and pathogens. Additionally, this compound is hypothesized to contribute to the formation of the plant hormone indole-3-acetic acid, crucial for plant growth regulation (Irmisch et al., 2015).
Fungal Pathogens and Plant Diseases
This compound is a pivotal intermediate in the biosynthesis of plant secondary metabolites in Cruciferae. Its transformation by fungal pathogens of cruciferous plants like Leptosphaeria maculans and Rhizoctonia solani is vital for understanding plant diseases and their control mechanisms. Moreover, the antifungal activity of this compound and its metabolites opens avenues for the development of biopesticides and plant protection strategies (Pedras & Montaut, 2003).
Indole Glucosinolate Biosynthesis
This compound serves as a precursor to indole glucosinolates, compounds known for their biopesticidal properties and potential cancer-preventing activities. The conversion of tryptophan to this compound by the enzyme CYP79B2 indicates its crucial role in the biosynthesis of indole glucosinolates and indole-3-acetic acid, highlighting its significance in plant metabolism and potential in agricultural biotechnology (Mikkelsen et al., 2000).
Pharmaceutical Applications
Indole structures, including this compound derivatives, are integral components of various biologically active compounds. Their synthesis, functionalization, and biological evaluation reveal their potential as anticancer agents and their utility in designing novel therapeutic molecules (Cacchi & Fabrizi, 2005).
properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.2 g/mol |
IUPAC Name |
(NZ)-N-[2-(1H-indol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N2O/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2/b12-6- |
InChI Key |
ZLIGRGHTISHYNH-SDQBBNPISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C=N\O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC=NO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC=NO |
synonyms |
indole-3-acetaldoxime |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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